molecular formula C18H24N2O3 B15195406 Spiro(naphthalene-1(2H),3'-pyrrolidine)-2',5'-dione, 3,4-dihydro-1'-(2-((2-hydroxyethyl)methylamino)ethyl)-, (+-)- CAS No. 17502-76-0

Spiro(naphthalene-1(2H),3'-pyrrolidine)-2',5'-dione, 3,4-dihydro-1'-(2-((2-hydroxyethyl)methylamino)ethyl)-, (+-)-

Cat. No.: B15195406
CAS No.: 17502-76-0
M. Wt: 316.4 g/mol
InChI Key: QOTRTIUPJIWTQI-UHFFFAOYSA-N
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Description

Spiro(naphthalene-1(2H),3’-pyrrolidine)-2’,5’-dione, 3,4-dihydro-1’-(2-((2-hydroxyethyl)methylamino)ethyl)-, (±)- is a complex organic compound characterized by its spiro structure, which includes a naphthalene moiety and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro(naphthalene-1(2H),3’-pyrrolidine)-2’,5’-dione, 3,4-dihydro-1’-(2-((2-hydroxyethyl)methylamino)ethyl)-, (±)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Naphthalene Moiety: This can be achieved through Friedel-Crafts acylation or alkylation reactions.

    Construction of the Pyrrolidine Ring: This step may involve cyclization reactions using appropriate precursors.

    Spiro Compound Formation: The final step involves the formation of the spiro linkage, which can be achieved through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Spiro(naphthalene-1(2H),3’-pyrrolidine)-2’,5’-dione, 3,4-dihydro-1’-(2-((2-hydroxyethyl)methylamino)ethyl)-, (±)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, Spiro(naphthalene-1(2H),3’-pyrrolidine)-2’,5’-dione, 3,4-dihydro-1’-(2-((2-hydroxyethyl)methylamino)ethyl)-, (±)- may be studied for its potential biological activity, including its interaction with enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Spiro(naphthalene-1(2H),3’-pyrrolidine)-2’,5’-dione, 3,4-dihydro-1’-(2-((2-hydroxyethyl)methylamino)ethyl)-, (±)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may exert its effects through various pathways, such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Spiro[indoline-3,4’-pyrrolidine]: Another spiro compound with a similar structure but different functional groups.

    Spiro[cyclohexane-1,3’-pyrrolidine]: A spiro compound with a cyclohexane moiety instead of a naphthalene moiety.

Uniqueness

Spiro(naphthalene-1(2H),3’-pyrrolidine)-2’,5’-dione, 3,4-dihydro-1’-(2-((2-hydroxyethyl)methylamino)ethyl)-, (±)- is unique due to its specific combination of functional groups and spiro structure. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

17502-76-0

Molecular Formula

C18H24N2O3

Molecular Weight

316.4 g/mol

IUPAC Name

1'-[2-[2-hydroxyethyl(methyl)amino]ethyl]spiro[2,3-dihydro-1H-naphthalene-4,3'-pyrrolidine]-2',5'-dione

InChI

InChI=1S/C18H24N2O3/c1-19(11-12-21)9-10-20-16(22)13-18(17(20)23)8-4-6-14-5-2-3-7-15(14)18/h2-3,5,7,21H,4,6,8-13H2,1H3

InChI Key

QOTRTIUPJIWTQI-UHFFFAOYSA-N

Canonical SMILES

CN(CCN1C(=O)CC2(C1=O)CCCC3=CC=CC=C23)CCO

Origin of Product

United States

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